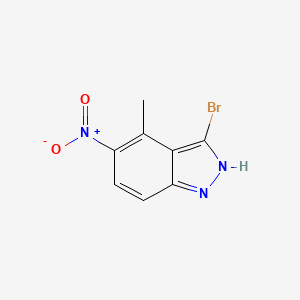

3-Bromo-4-methyl-5-nitro-1H-indazole

Description

Properties

IUPAC Name |

3-bromo-4-methyl-5-nitro-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3O2/c1-4-6(12(13)14)3-2-5-7(4)8(9)11-10-5/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHNIQCJTDMEPES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=NNC(=C12)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001289962 | |

| Record name | 3-Bromo-4-methyl-5-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001289962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082040-52-5 | |

| Record name | 3-Bromo-4-methyl-5-nitro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1082040-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-4-methyl-5-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001289962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

3-Bromo-4-methyl-5-nitro-1H-indazole has several applications in scientific research:

Chemistry: It serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used as a probe in biological studies to investigate cellular processes and molecular interactions.

Medicine: It has potential therapeutic applications, particularly in the development of anticancer and anti-inflammatory drugs.

Industry: Its unique chemical properties make it useful in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Bromo-4-methyl-5-nitro-1H-indazole exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The nitro group, in particular, can participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Properties of Selected Brominated Nitroindazoles

Key Observations:

Substituent Position Effects: Bromine at C5 (e.g., 5-bromo-1H-indazole derivatives in ) is common in synthetic intermediates, whereas C3 bromination (as in the target compound) is less documented in the evidence.

Synthetic Challenges :

- Alkylation of indazoles (e.g., ethyl or propyl groups in ) often yields mixtures of N1/N2 isomers, complicating purification. The methyl group at C4 in the target compound may introduce steric hindrance during synthesis, though this is speculative due to lack of direct data.

Spectroscopic Trends: Bromine and nitro groups typically downfield-shift aromatic protons in $ ^1H $-NMR (e.g., δ 7.77–8.00 ppm in ).

Biological Activity :

- Nitroindazoles (e.g., ) are often evaluated for anticancer activity, but the absence of methyl and bromine at C3/C4 in studied analogs limits direct comparisons.

Biological Activity

3-Bromo-4-methyl-5-nitro-1H-indazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

This compound has the molecular formula C₉H₈BrN₃O₂ and a molecular weight of 260.08 g/mol. The compound can be synthesized through bromination of 5-nitro-1H-indazole using bromine in a dimethylformamide (DMF) solution, yielding high purity and stability .

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways, which can lead to altered cell proliferation and apoptosis.

- Receptor Binding : It interacts with receptors that mediate inflammatory responses, potentially leading to anti-inflammatory effects.

Anticancer Activity

This compound exhibits promising anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines by activating caspase pathways. For example:

| Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Caspase activation |

| HeLa (Cervical Cancer) | 20 | Cell cycle arrest |

These findings suggest that the compound may serve as a lead for developing new anticancer drugs .

Antimicrobial Activity

The compound also shows antimicrobial properties against various pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values are summarized below:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

This antimicrobial activity is believed to result from the compound's ability to disrupt bacterial cell membranes and inhibit protein synthesis .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Anticancer Effects : A recent study evaluated the compound's effects on human breast cancer cells, showing significant apoptosis induction through mitochondrial pathways. The study utilized flow cytometry to analyze cell death mechanisms .

- Antimicrobial Efficacy : A comparative study assessed the antimicrobial activity of several indazole derivatives, including this compound. Results indicated that this compound was among the most effective against resistant strains of bacteria, highlighting its potential in treating infections caused by multidrug-resistant organisms .

Preparation Methods

General Synthetic Approach

The primary method for preparing 3-bromo-4-methyl-5-nitro-1H-indazole involves the selective bromination of 4-methyl-5-nitro-1H-indazole at the 3-position. This is achieved through electrophilic aromatic substitution using bromine in a polar aprotic solvent such as DMF. The process typically follows these key steps:

- Starting Material: 4-methyl-5-nitro-1H-indazole (analogous to 5-nitro-1H-indazole used in related syntheses)

- Bromination Agent: Bromine (Br2) solution added dropwise

- Solvent: N,N-dimethylformamide (DMF)

- Reaction Conditions: Low temperature bromination followed by controlled warming and extended incubation

- Work-up: Quenching with water, filtration, washing, recrystallization, and purification

This method is favored for its mild reaction conditions, high yield, and suitability for scale-up in industrial production.

Detailed Stepwise Procedure

The following procedure is adapted from closely related patented processes for 3-bromo-5-nitro-1H-indazole, with modifications to account for the 4-methyl substituent:

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of Reaction Mixture | Under nitrogen atmosphere, dissolve 4-methyl-5-nitro-1H-indazole in DMF (mass:volume ratio ~1:10 g/mL) in a three-neck flask equipped with stirring and cooling | Temperature lowered to -5 to -4 °C |

| 2 | Bromine Addition | Bromine solution is added dropwise slowly at -5 to -4 °C | Bromine to substrate mass ratio: 1.0–1.5:1 |

| 3 | Incubation at Low Temperature | After bromine addition, maintain temperature at 0 to -5 °C for 1–1.5 hours | Ensures controlled bromination and limits side reactions |

| 4 | Temperature Elevation and Reaction Completion | Slowly warm the reaction mixture to 35–40 °C and maintain for 10–12 hours | Reaction monitored by HPLC to ensure residual starting material <0.16% |

| 5 | Quenching and Filtration | Add cold soft water (~below 10 °C) to precipitate product, filter, and wash with water | Removes impurities and residual reagents |

| 6 | Recrystallization and Purification | Dissolve crude product in 45–50% ethanolic solution, reflux with activated carbon and EDTA for 25–35 minutes | Activated carbon removes color impurities; EDTA chelates metal ions |

| 7 | Cooling and Final Filtration | Filter off carbon, cool filtrate below 5 °C, stir 85–95 minutes to crystallize product, then filter | Obtains high purity this compound |

Reaction Scheme

$$

\text{4-methyl-5-nitro-1H-indazole} + \text{Br}_2 \xrightarrow[\text{DMF}]{-5^\circ C \to 40^\circ C} \text{this compound}

$$

Key Parameters and Optimization

| Parameter | Range/Value | Impact on Reaction |

|---|---|---|

| Temperature during bromine addition | -5 °C to -4 °C | Controls regioselectivity and minimizes over-bromination |

| Bromine to substrate ratio | 1.0 to 1.5 (mass ratio) | Ensures complete bromination without excess reagent waste |

| Reaction incubation temperature | 35 °C to 40 °C | Facilitates completion of bromination |

| Reaction time at elevated temperature | 10 to 12 hours | Ensures high conversion (>99.8%) |

| Solvent volume ratio (substrate:DMF) | 1:9 to 1:11 (g/mL) | Maintains solubility and reaction homogeneity |

| Purification solvent | 45–50% ethanol | Effective for recrystallization |

Yield and Purity

- Yield: Approximately 95% isolated yield reported for analogous 3-bromo-5-nitro-1H-indazole synthesis, expected to be similar for the 4-methyl derivative with optimized conditions.

- Purity: Residual starting material detected by HPLC is less than 0.16%, indicating high conversion and product purity.

- Advantages: The method features mild conditions, easy operation, low cost of raw materials, and suitability for industrial scale-up.

Comparative Analysis of Reported Methods

| Feature | Method A (Low Temp Bromination) | Method B (Moderate Temp Bromination) |

|---|---|---|

| Bromine addition temp | -5 to -4 °C | 7 to 11 °C |

| Post-addition incubation temp | 35 to 40 °C | 37 to 45 °C |

| Bromine to substrate ratio | 1.0–1.5:1 | 1.0–1.5:1 |

| Reaction time | 10–12 hours | 10–15 hours |

| Yield | ~95% | ~95% |

| Purity | >99.8% (HPLC) | >99.8% (HPLC) |

| Industrial applicability | High | High |

Both approaches utilize DMF as solvent and bromine as brominating agent, differing slightly in temperature profiles but achieving comparable yields and purities. The low temperature bromination method offers tighter control over regioselectivity, which is critical for substituted indazoles such as the 4-methyl derivative.

Research Findings and Notes

- The bromination selectively occurs at the 3-position of the indazole ring due to the directing effects of the nitro and methyl substituents.

- The use of DMF as solvent stabilizes the reaction intermediate and facilitates smooth electrophilic substitution.

- Nitrogen atmosphere prevents unwanted oxidation or side reactions.

- The addition of activated carbon and EDTA in the purification step enhances product quality by removing colored impurities and metal ions.

- The process is scalable and has been demonstrated in industrial patent filings with consistent high yield and purity.

Summary Table of Preparation Method

| Step No. | Operation | Reagents/Conditions | Purpose | Outcome |

|---|---|---|---|---|

| 1 | Dissolution | 4-methyl-5-nitro-1H-indazole + DMF | Prepare reaction solution | Homogeneous solution at low temp |

| 2 | Bromine addition | Br2 dropwise at -5 to -4 °C | Controlled bromination | Formation of brominated intermediate |

| 3 | Incubation | 0 to -5 °C for 1–1.5 h | Reaction progression | Partial conversion |

| 4 | Heating | 35 to 40 °C for 10–12 h | Complete reaction | >99.8% conversion |

| 5 | Quenching | Cold water addition, filtration | Precipitate product | Crude solid |

| 6 | Purification | Reflux in 45–50% ethanol with activated carbon & EDTA | Remove impurities | Clear solution |

| 7 | Crystallization | Cooling below 5 °C, stirring | Product isolation | Pure crystalline this compound |

Q & A

Q. What synthetic routes are recommended for preparing 3-Bromo-4-methyl-5-nitro-1H-indazole?

A common approach involves nucleophilic substitution and nitration steps. For example, analogous nitro-bromoindazole derivatives are synthesized by reacting brominated precursors with nitrating agents (e.g., HNO₃/H₂SO₄) under controlled conditions. A related protocol for 3-bromo-5-nitro-1H-indazole uses DMF as a solvent, potassium carbonate as a base, and tetra--butylammonium bromide as a phase-transfer catalyst, followed by recrystallization from methanol to isolate the product . Optimization of reaction time (e.g., 48 hours at room temperature) and stoichiometric ratios is critical to minimize byproducts.

Q. What purification methods are effective for nitro-substituted bromoindazoles?

Recrystallization from polar aprotic solvents (e.g., methanol or ethanol) is widely employed for nitroindazoles due to their moderate solubility. Column chromatography using silica gel and gradients of ethyl acetate/hexane can resolve impurities, particularly regioisomers. Monitoring via TLC with UV visualization ensures purity assessment .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- H/C NMR : Assigns substituent positions via chemical shifts (e.g., nitro groups deshield adjacent protons).

- IR Spectroscopy : Confirms nitro (∼1520 cm asymmetric stretch) and indazole N-H (∼3400 cm) functionalities.

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, distinguishing bromine isotope signatures .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved during structural determination?

Use SHELXL for refinement, leveraging its robust handling of anisotropic displacement parameters and twinning corrections. For ambiguous electron density maps (e.g., disordered nitro groups), apply restraints to bond lengths/angles and validate with WinGX/ORTEP for 3D visualization. Multi-solution approaches in SHELXD improve phase determination for low-symmetry crystals .

Q. How do electronic effects of nitro and bromo substituents influence the indazole ring’s reactivity?

Computational studies (DFT or Hammett σ constants) reveal that the nitro group’s strong electron-withdrawing effect deactivates the ring, directing electrophilic substitution to meta/para positions. Bromine’s moderate electronegativity further stabilizes intermediates. Experimental validation via regioselective functionalization (e.g., Suzuki coupling) can probe electronic profiles .

Q. What experimental designs assess the biological activity of this compound?

- Enzymatic Assays : Evaluate inhibition of α-glucosidase or kinases using spectrophotometric methods (e.g., p-nitrophenol release at 405 nm).

- Antioxidant Screening : DPPH radical scavenging assays quantify IC₅₀ values.

- Structure-Activity Relationships (SAR) : Compare with analogs (e.g., 5-bromo-1-methylindazole derivatives) to identify critical substituents .

Q. How to address contradictory results in synthetic yields across different batches?

Conduct Design of Experiments (DoE) to isolate variables (e.g., temperature, solvent purity, catalyst loading). For low yields in nitration steps, explore alternative nitrating agents (e.g., acetyl nitrate) or protective group strategies. Statistical tools (ANOVA) identify significant factors, while LC-MS monitors intermediate stability .

Methodological Notes

- Crystallography : Always cross-validate SHELXL-refined structures with PLATON’s ADDSYM to detect missed symmetry .

- Synthesis : Pre-dry solvents (e.g., molecular sieves for DMF) to avoid hydrolysis of nitro intermediates .

- Biological Assays : Include positive controls (e.g., acarbose for α-glucosidase) and triplicate measurements to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.